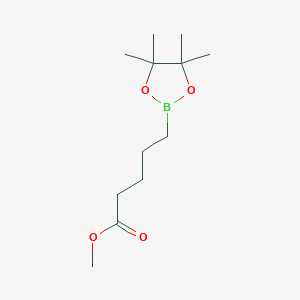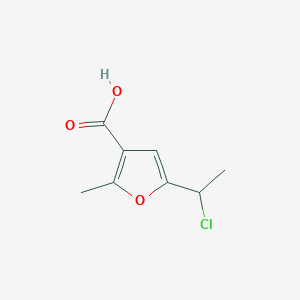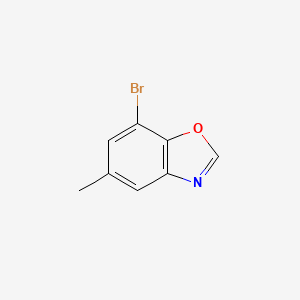
5-methyl-2-(trifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(trifluoromethyl)pyridin-3-amine, also known as 5-MTP, is an organic compound belonging to the family of heterocyclic amines. It is an important intermediate in the synthesis of various organic compounds, and has been widely studied for its biological activities. 5-MTP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the development of novel pharmaceuticals, as well as in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-(trifluoromethyl)pyridin-3-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory cytokines. In addition, it has been found to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of inflammation. Furthermore, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, it has been found to reduce the levels of amyloid-beta peptide, which is involved in the pathogenesis of Alzheimer’s disease. Furthermore, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to reduce the levels of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-2-(trifluoromethyl)pyridin-3-amine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a few steps. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is that it is not very soluble in water, and therefore must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide.
Direcciones Futuras
There are a number of potential future directions for the research and development of 5-methyl-2-(trifluoromethyl)pyridin-3-amine. For example, further research is needed to better understand its mechanism of action, and to develop novel pharmaceuticals based on its structure. In addition, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research is needed to explore its potential applications in the synthesis of other organic compounds.
Métodos De Síntesis
The synthesis of 5-methyl-2-(trifluoromethyl)pyridin-3-amine involves a number of steps, beginning with the preparation of the starting material, 2-trifluoromethylpyridine. This is followed by the reaction of the 2-trifluoromethylpyridine with methyl iodide, and then the reaction of the resulting 2-methyl-2-trifluoromethylpyridine with a base such as sodium hydroxide. Finally, the reaction of the resulting 5-methyl-2-trifluoromethylpyridine with a reducing agent such as sodium borohydride yields 5-methyl-2-(trifluoromethyl)pyridin-3-amine.
Aplicaciones Científicas De Investigación
5-methyl-2-(trifluoromethyl)pyridin-3-amine has been studied extensively for its biological activities, and has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the development of novel pharmaceuticals, as well as in the treatment of various diseases. For example, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to be effective in the treatment of rheumatoid arthritis, and has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to be effective in the treatment of Alzheimer’s disease, and has been found to reduce the levels of amyloid-beta peptide.
Propiedades
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRZWQXZKNNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)pyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)


![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)


![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)



![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)
